LIH383

Description

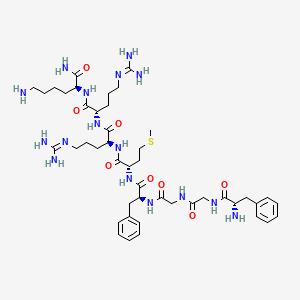

Structure

2D Structure

Properties

Molecular Formula |

C45H72N16O8S |

|---|---|

Molecular Weight |

997.2 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

InChI |

InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

HKVZPBVWPFDBBQ-LBBUGJAGSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of LIH383 in Opioid Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIH383 is a synthetic octapeptide that has emerged as a significant tool for modulating the endogenous opioid system. It acts as a potent and highly selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This receptor functions as a scavenger for a broad spectrum of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin. By binding to ACKR3, this compound effectively inhibits this scavenging activity, thereby increasing the local concentration of these endogenous opioids. This elevation in available opioid peptides leads to a potentiation of their natural analgesic and anxiolytic effects through enhanced activation of classical opioid receptors (μ, δ, and κ). This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The opioid system is a critical regulator of pain, mood, and reward in the central nervous system. Its effects are primarily mediated by the interaction of endogenous opioid peptides with classical G protein-coupled receptors (GPCRs): the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). The discovery of the atypical chemokine receptor 3 (ACKR3) as a novel regulator of this system has opened new avenues for therapeutic intervention[1][2][3]. ACKR3 does not couple to G proteins to initiate downstream signaling in the classical sense. Instead, it acts as a scavenger, internalizing and clearing endogenous opioid peptides from the extracellular space, thus dampening their signaling potential[2][4][5].

This compound, an octapeptide derived from adrenorphin, was developed as a potent and selective agonist of ACKR3[1][6]. Its interaction with ACKR3 inhibits the receptor's scavenging function, leading to an indirect potentiation of endogenous opioid signaling[2][4]. This novel mechanism of action presents a promising strategy for enhancing analgesia and other beneficial opioid effects while potentially mitigating the adverse effects associated with direct-acting opioid agonists.

Mechanism of Action of this compound

The primary role of this compound in opioid potentiation is centered on its function as a negative modulator of ACKR3's scavenging activity. The process can be summarized in the following steps:

-

Binding to ACKR3: this compound binds with high affinity and selectivity to the ACKR3 receptor[2][7].

-

Inhibition of Opioid Scavenging: This binding event prevents ACKR3 from sequestering endogenous opioid peptides such as enkephalins and dynorphins from the synaptic cleft[4][5].

-

Increased Availability of Endogenous Opioids: The inhibition of scavenging leads to an accumulation of these endogenous opioids in the vicinity of classical opioid receptors (MOR, DOR, KOR)[2][8][9].

-

Potentiation of Classical Opioid Receptor Signaling: The elevated concentration of endogenous opioids results in increased activation of their respective classical receptors, thereby amplifying their downstream signaling and physiological effects, such as analgesia[4][5].

Notably, this compound's agonism at ACKR3 primarily drives the recruitment of β-arrestin, rather than initiating typical G protein-mediated signaling cascades[10][11]. This biased agonism is a key feature of its pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

| Parameter | Receptor | Value | Assay | Reference |

| EC50 | Human ACKR3 | 0.61 nM | β-arrestin recruitment | [3][10] |

| Potency | ACKR3 | pM-level | Not specified | [4][12] |

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| Half-life | Rat | < 2 minutes | [4][12] |

Table 2: In Vivo Pharmacokinetic Data for this compound

| Receptor | Activity | Comment | Reference |

| MOR, DOR, KOR, NOP | No significant agonist or antagonist activity | Demonstrates high selectivity for ACKR3 over classical opioid receptors. | [4] |

| Other Chemokine Receptors | No significant β-arrestin recruitment | Further confirms the high selectivity of this compound. | [4] |

Table 3: Selectivity Profile of this compound

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Opioid Potentiation

The following diagram illustrates the signaling cascade initiated by this compound, leading to the potentiation of endogenous opioid signaling.

Caption: this compound binds to ACKR3, blocking endogenous opioid scavenging and potentiating their effects.

Experimental Workflow for β-arrestin Recruitment Assay

This diagram outlines the typical workflow for a β-arrestin recruitment assay used to quantify the potency of this compound at the ACKR3 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 3. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]

- 4. Sciforum : Event management platform [sciforum.net]

- 5. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. β-Arrestin2 Recruitment Assay [bio-protocol.org]

- 9. Scientists developed a novel molecule for the treatment of pain and depression [techexplorist.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Recent Progress in Opioid Research from an Electrophysiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]

LIH383: A Selective ACKR3 Agonist for Modulating the Opioid System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LIH383 is a potent and highly selective synthetic octapeptide agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Derived from the opioid peptide adrenorphin, this compound represents a novel approach to modulating the endogenous opioid system.[1] ACKR3 functions as a scavenger receptor for a range of endogenous opioid peptides, including enkephalins and dynorphins.[2][3] By binding to and sequestering these peptides, ACKR3 effectively reduces their availability to activate classical opioid receptors, thus acting as a negative regulator of opioid signaling.[2][3] this compound, by acting as a potent ACKR3 agonist, induces receptor internalization and downstream signaling through the β-arrestin pathway, without engaging G-protein signaling.[4] This action potentiates the analgesic and other effects of endogenous opioids by preventing their sequestration by ACKR3.[1] This technical guide provides a comprehensive overview of this compound, including its quantitative data, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and related ligands in various functional assays.

Table 1: Potency of this compound and Endogenous Ligands in β-Arrestin Recruitment to ACKR3

| Ligand | EC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | 0.61 | U87 | β-arrestin-1 recruitment | [5][6] |

| CXCL12 | 1.2 | U87 | β-arrestin recruitment | [7] |

| CXCL11 | 2.2 | U87 | β-arrestin recruitment | [7] |

Table 2: Selectivity Profile of this compound

| Receptor | Activity | Concentration Tested | Assay Type | Reference |

| Mu-opioid receptor (MOR) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |

| Delta-opioid receptor (DOR) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |

| Kappa-opioid receptor (KOR) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |

| Nociceptin receptor (NOP) | No significant activity | Up to 3 µM | β-arrestin-1 recruitment | [2][5] |

| Other Chemokine Receptors | No significant activity | 3 µM | β-arrestin recruitment | [2][5] |

Signaling Pathways and Experimental Workflows

ACKR3 Signaling Pathway

ACKR3 activation by agonists like this compound does not lead to canonical G-protein coupling. Instead, it triggers a β-arrestin-biased signaling cascade. This pathway is primarily involved in receptor internalization and scavenging of extracellular ligands. The binding of an agonist promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which in turn facilitates the recruitment of β-arrestin. This complex is then internalized, removing the receptor and its bound ligand from the cell surface.

Figure 1: ACKR3 Signaling Pathway upon this compound Binding.

Experimental Workflow for ACKR3 Agonist Characterization

The characterization of a novel ACKR3 agonist like this compound typically involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. A standard workflow begins with binding assays to confirm interaction with the receptor, followed by functional assays to measure agonist-induced signaling, and finally, selectivity profiling against related receptors.

Figure 2: Experimental Workflow for Characterizing this compound.

Experimental Protocols

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to ACKR3. It typically involves a competition binding format where unlabeled this compound competes with a radiolabeled ligand for binding to membranes prepared from cells expressing ACKR3.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or U87 cells stably expressing human ACKR3 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Competition Binding Assay Protocol:

-

In a 96-well plate, add a fixed concentration of radiolabeled CXCL12 (e.g., [125I]-CXCL12) to each well.

-

Add increasing concentrations of unlabeled this compound or a reference compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

2. β-Arrestin Recruitment Assay

This functional assay measures the ability of this compound to induce the recruitment of β-arrestin to ACKR3, a hallmark of its activation. Enzyme fragment complementation (EFC) assays, such as the PathHunter assay, are commonly used.

-

Cell Culture and Seeding:

-

Use a commercially available cell line co-expressing ACKR3 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter CHO-K1 ACKR3 β-arrestin cells).

-

Culture the cells according to the manufacturer's protocol.

-

Seed the cells in a white, clear-bottom 384-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Assay Protocol:

-

Prepare serial dilutions of this compound and a reference agonist in assay buffer.

-

Add the diluted compounds to the corresponding wells of the cell plate. Include a vehicle control.

-

Incubate the plate for 90 minutes at 37°C in a humidified incubator.

-

Prepare the detection reagent mixture containing the β-galactosidase substrate according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.

-

Measure the chemiluminescent signal using a plate luminometer.

-

Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).

-

Calculate the EC50 value from the concentration-response curve using non-linear regression.

-

3. ERK1/2 Phosphorylation Assay

This assay assesses the downstream signaling consequences of ACKR3 activation by measuring the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Cell Culture and Stimulation:

-

Culture U87 or HEK293 cells expressing ACKR3 in 96-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with various concentrations of this compound or a positive control (e.g., CXCL12) for a short period (typically 5-15 minutes) at 37°C.

-

-

Detection of Phospho-ERK1/2 (Western Blotting):

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the unstimulated control.

-

-

Detection of Phospho-ERK1/2 (Cell-Based ELISA):

-

After stimulation, fix the cells in the 96-well plate with formaldehyde.

-

Permeabilize the cells with a detergent-based solution.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against p-ERK1/2.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Add a colorimetric or fluorogenic HRP substrate and measure the signal using a plate reader.

-

Normalize the p-ERK1/2 signal to the total cell number in each well.

-

This compound is a valuable research tool for investigating the biology of ACKR3 and its role in the modulation of the opioid system. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for pain, depression, and potentially other disorders where the endogenous opioid system is dysregulated. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other selective ACKR3 agonists.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]

LIH383: A Technical Whitepaper on its Modulation of Endogenous Opioid Peptides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of LIH383, a novel synthetic peptide, and its significant impact on the endogenous opioid system. It consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and workflows to offer a comprehensive resource for professionals in pharmacology and drug development.

Executive Summary

This compound is a potent and selective octapeptide agonist of the atypical chemokine receptor ACKR3 (also known as CXCR7).[1] Its primary mechanism of action is the inhibition of the newly discovered function of ACKR3 as a broad-spectrum scavenger of endogenous opioid peptides, including enkephalins and dynorphins.[1][2][3] By blocking this scavenging activity, this compound effectively increases the bioavailability of these natural opioids to their classical receptors (mu, delta, and kappa), thereby potentiating their analgesic and anxiolytic effects.[1][3] This novel modulatory approach presents a promising therapeutic strategy for conditions such as chronic pain, depression, and anxiety, offering a potential new class of pharmaceuticals to address the ongoing opioid crisis.[4][5][6][7]

The ACKR3 Scavenging Mechanism and this compound's Intervention

The foundational principle of this compound's therapeutic potential lies in the unique function of the ACKR3 receptor. Unlike the classical G protein-coupled opioid receptors that mediate analgesia, ACKR3 does not trigger typical G protein signaling pathways upon ligand binding.[8] Instead, it acts as a negative regulator of the opioid system.[5][6][7]

When endogenous opioid peptides such as enkephalins and dynorphins bind to ACKR3, the receptor recruits β-arrestin, leading to the internalization and subsequent degradation of the peptide-receptor complex.[2] This "scavenging" process effectively reduces the extracellular concentration of these peptides, limiting their availability to activate the classical opioid receptors that produce pain relief and mood modulation.[1][2][3]

This compound functions as a competitive agonist at the ACKR3 receptor.[1] By binding with high affinity, it occupies the receptor and prevents the sequestration of endogenous opioid peptides.[5] This leads to an elevated concentration of these peptides in the vicinity of the classical opioid receptors, thereby amplifying their natural physiological effects.

References

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 6. research.vu.nl [research.vu.nl]

- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LIH383: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, development, and mechanism of action of LIH383, a novel octapeptide that acts as a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Researchers at the Luxembourg Institute of Health (LIH) identified ACKR3 as a scavenger receptor for endogenous opioid peptides, effectively dampening their natural analgesic and antidepressant effects.[1][2][3] this compound was engineered to modulate this activity, representing a promising therapeutic candidate for pain, depression, and potentially brain cancer, offering a novel strategy to address the opioid crisis.[1][3][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Introduction: The Opioid Crisis and a Novel Therapeutic Target

The misuse of and addiction to synthetic opioids have precipitated a significant public health crisis, underscoring the urgent need for new analgesics with improved safety profiles and novel mechanisms of action.[1][4] Traditional opioid painkillers, such as morphine and fentanyl, exert their effects by activating classical opioid receptors (mu, delta, and kappa). While effective, their use is associated with severe side effects, including dependence and respiratory depression.[1]

In this context, researchers at the Luxembourg Institute of Health (LIH) identified the atypical chemokine receptor 3 (ACKR3) as a previously unknown opioid receptor with a unique function.[1][3][4] Unlike classical opioid receptors, ACKR3 does not trigger typical pain-relief signaling. Instead, it acts as a broad-spectrum scavenger, binding to and sequestering endogenous opioid peptides like enkephalins and dynorphins.[2][4] This scavenging activity reduces the availability of these natural painkillers to bind to their classical receptors, thereby negatively regulating the endogenous opioid system.[2][3]

The discovery of ACKR3's role as an opioid scavenger presented a novel therapeutic target. The LIH research team, led by Dr. Andy Chevigné, hypothesized that blocking this scavenging function could potentiate the natural analgesic and antidepressant properties of endogenous opioids.[1][4] This led to the development of this compound, a molecule designed to selectively bind to and modulate ACKR3.[1][4]

The Discovery and Development of this compound

This compound was developed through a systematic process of peptide engineering, originating from the endogenous opioid peptide adrenorphin.[3] The development involved structure-activity relationship (SAR) studies to optimize potency and selectivity for ACKR3 over classical opioid receptors.[3]

Structure and Properties

This compound is an octapeptide with the amino acid sequence Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys (FGGFMRRK).[5] It was engineered by introducing a series of mutations to adrenorphin to maximize its affinity and selectivity for ACKR3.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C45H72N16O8S | [2] |

| Structure | Octapeptide (FGGFMRRK) | [5] |

| Target | Atypical Chemokine Receptor 3 (ACKR3/CXCR7) | [2][5] |

| Mechanism of Action | Selective ACKR3 Agonist / Negative Modulator of Opioid Scavenging | [4][5] |

Potency and Selectivity

This compound is a highly potent and selective modulator of ACKR3. Its potency is demonstrated by its subnanomolar efficacy in inducing β-arrestin recruitment to ACKR3.[5]

Table 2: In Vitro Activity of this compound

| Assay | Parameter | Value (nM) | Cell Line | Source |

| β-arrestin-1 Recruitment | EC50 | 0.61 | U87 | [3] |

This compound exhibits high selectivity for ACKR3, with minimal to no activity at other classical opioid or chemokine receptors at concentrations up to 3 µM.[3] This selectivity is a critical feature, suggesting a reduced potential for the side effects associated with non-selective opioid receptor agonists.

Preclinical Efficacy

Preclinical studies have demonstrated the potential analgesic effects of this compound. In a formalin test, a model of tonic pain in rats, this compound showed significant analgesic effects.[1] Further in vivo studies are ongoing to fully characterize its therapeutic potential.

Mechanism of Action: Modulating the Endogenous Opioid System

This compound exerts its therapeutic effect through a novel mechanism of action that involves the potentiation of the body's natural pain-relief system.

ACKR3 Signaling Pathway

ACKR3 is a G protein-coupled receptor (GPCR) that exhibits β-arrestin-biased signaling. Upon ligand binding, including endogenous opioids and chemokines like CXCL12, ACKR3 recruits β-arrestin. This leads to receptor internalization and the scavenging of its ligands, rather than initiating classical G protein-mediated signaling cascades associated with pain relief. The internalized ligands are then targeted for degradation, while the receptor can be recycled back to the cell surface.

This compound's Role in Potentiating Endogenous Opioids

This compound acts as a selective agonist at ACKR3, competing with endogenous opioids for binding.[3] By binding to ACKR3, this compound prevents the receptor from scavenging the naturally produced opioid peptides.[2] This leads to an increase in the extracellular concentration of these peptides, making them more available to bind to and activate classical opioid receptors, thereby enhancing their natural painkilling and mood-regulating effects.[1][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the development and characterization of this compound.

β-Arrestin Recruitment Assay

This assay was used to determine the potency and efficacy of this compound in activating ACKR3.

-

Cell Line: Human U87 glioblastoma cells, engineered to stably express ACKR3.[3]

-

Principle: The assay measures the recruitment of β-arrestin to the activated ACKR3 receptor. The specific format used was a β-arrestin-1 recruitment assay.[3] While the exact commercial assay is not specified in the primary literature, assays like the PathHunter® (DiscoverX) are commonly used. These assays are based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon receptor activation and β-arrestin recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

General Protocol:

-

Cell Culture: U87 cells are cultured in appropriate media (e.g., MEM with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Assay Preparation: Cells are harvested and seeded into 384-well plates and incubated overnight.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for a specified time (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: Detection reagents are added, and the signal (e.g., luminescence) is measured using a plate reader.

-

Data Analysis: The data is normalized to a positive control and vehicle-treated cells. EC50 values are calculated using a non-linear regression analysis.

-

Formalin Test for Analgesia

This in vivo assay was used to assess the analgesic properties of this compound in a model of persistent pain.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Principle: The injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response. The early phase (Phase 1) is a neurogenic pain response, while the late phase (Phase 2) involves an inflammatory component and central sensitization. The frequency and duration of pain-related behaviors (e.g., flinching, licking, biting of the injected paw) are quantified.

-

General Protocol:

-

Acclimation: Animals are acclimated to the testing environment.

-

Compound Administration: this compound or a vehicle control is administered via a specified route (e.g., intravenously, intraperitoneally) at a predetermined time before the formalin injection.

-

Formalin Injection: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber, and pain-related behaviors are recorded for a set period (e.g., 60-90 minutes).

-

Data Analysis: The number of flinches or the time spent licking the injected paw is quantified for both Phase 1 (e.g., 0-10 minutes) and Phase 2 (e.g., 15-60 minutes). The analgesic effect of this compound is determined by comparing the pain scores of the treated group to the vehicle control group.

-

Future Directions and Therapeutic Potential

The development of this compound represents a significant advancement in the field of pain and depression research. Its unique mechanism of action, which leverages the body's own pain-modulating system, offers the potential for a safer and non-addictive alternative to conventional opioids.[1]

Further research is focused on optimizing the pharmacokinetic properties of this compound, as initial studies have indicated a short half-life in rat plasma.[1] Structure-activity relationship studies are ongoing to enhance its stability and therapeutic potential.

Beyond pain and depression, the role of ACKR3 in cancer, particularly brain cancer, suggests that this compound could also have applications in oncology.[1][3] By modulating ACKR3, this compound may interfere with tumor growth and metastasis.[1]

Conclusion

This compound is a first-in-class molecule that targets the atypical chemokine receptor ACKR3 to potentiate the effects of endogenous opioids. Its discovery and development, rooted in a deep understanding of the opioid system, have opened up new avenues for the treatment of chronic pain, depression, and potentially other conditions. The data presented in this technical guide underscore the promise of this compound as a lead compound for a new generation of safer and more effective therapeutics. Continued research and clinical development will be crucial to fully realize the therapeutic potential of this innovative molecule.

References

- 1. Sciforum : Event management platform [sciforum.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

The Role of LIH383 in G Protein-Coupled Receptor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIH383, a potent and selective octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical tool in the study of G protein-coupled receptor (GPCR) signaling.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative pharmacological profile, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows. This compound's unique properties as a biased agonist, primarily activating the β-arrestin pathway without engaging G protein signaling, make it an invaluable molecular probe for dissecting the complexities of GPCR function and a potential therapeutic lead for various disorders, including pain and depression.[2][3]

Introduction to this compound and ACKR3

This compound is a synthetic octapeptide derived from the endogenous opioid peptide adrenorphin.[1] It was developed by the Luxembourg Institute of Health (LIH) and has been identified as a highly potent and selective agonist for ACKR3.[2]

ACKR3 is classified as an "atypical" GPCR because it does not couple to heterotrimeric G proteins to initiate downstream signaling cascades, a hallmark of classical GPCRs.[3] Instead, its primary signaling output upon agonist binding is the recruitment of β-arrestins.[2] ACKR3 is also known for its "scavenger" function, whereby it binds and internalizes a broad range of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin, as well as the chemokines CXCL11 and CXCL12.[1][4] By sequestering these ligands, ACKR3 acts as a negative modulator of their availability for classical opioid and chemokine receptors.[1]

This compound's ability to potently and selectively activate ACKR3 allows it to function as a negative modulator of the opioid system. By binding to ACKR3, this compound prevents the receptor from scavenging endogenous opioid peptides, thereby increasing their local concentrations and potentiating their analgesic and other physiological effects mediated through classical opioid receptors.[2][5]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, highlighting its potency and selectivity for ACKR3.

Table 1: In Vitro Potency of this compound at Human ACKR3

| Assay Type | Parameter | Value (nM) | Reference |

| β-Arrestin-2 Recruitment | EC50 | 0.61 | [3] |

| β-Arrestin-2 Recruitment | EC50 | 4.8 | [6] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Selectivity Profile of this compound

| Receptor Family | Assay Type | Observation | Concentration Tested | Reference |

| Opioid Receptors (MOR, DOR, KOR, NOP) | β-Arrestin-1 Recruitment | No activation or inhibition detected | Up to 3 µM | [7] |

| Chemokine Receptors (other than ACKR3) | β-Arrestin-1 Recruitment | No activation detected | Up to 3 µM | [7] |

This high degree of selectivity underscores the utility of this compound as a specific pharmacological tool to probe ACKR3 function.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with ACKR3.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for ACKR3 by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for ACKR3.

Materials:

-

HEK293 cells stably expressing human ACKR3.

-

Radioligand: 125I-CXCL12.

-

Unlabeled competitor: this compound.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture HEK293-ACKR3 cells to confluency. Harvest and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes + 125I-CXCL12.

-

Non-specific Binding: Cell membranes + 125I-CXCL12 + a high concentration of unlabeled CXCL12.

-

Competition: Cell membranes + 125I-CXCL12 + serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (NanoBiT®)

This bioluminescence resonance energy transfer (BRET)-based assay quantifies the recruitment of β-arrestin-2 to ACKR3 upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy of this compound in inducing β-arrestin-2 recruitment to ACKR3.

Materials:

-

HEK293 cells co-expressing ACKR3 fused to the Large Bit (LgBiT) subunit of NanoLuc® luciferase and β-arrestin-2 fused to the Small Bit (SmBiT) subunit.

-

This compound.

-

Opti-MEM or other serum-free medium.

-

Nano-Glo® Live Cell Reagent.

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells in white, opaque 96-well plates and grow overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM.

-

Assay:

-

Remove the growth medium from the cells.

-

Add the Nano-Glo® Live Cell Reagent diluted in Opti-MEM to each well.

-

Incubate for at least 60 minutes at 37°C in the dark.

-

Measure the baseline luminescence using a luminometer.

-

Add the this compound dilutions to the wells.

-

Incubate for 10-15 minutes at 37°C.

-

Measure the luminescence again.

-

-

Data Analysis: Normalize the data to the baseline reading. Plot the change in luminescence against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and the maximum response (Emax).

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling mechanisms associated with this compound and ACKR3.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]

- 6. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LIH383: A Technical Whitepaper on a Novel Modulator of the Opioid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIH383 is a novel, synthetic octapeptide that acts as a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This molecule represents a significant departure from traditional opioid receptor modulators. Instead of directly targeting classical opioid receptors, this compound modulates the endogenous opioid system by blocking the scavenging activity of ACKR3. This whitepaper provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, binding affinities, and functional potencies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in the fields of pain, depression, and oncology.

Introduction

The opioid crisis has underscored the urgent need for novel therapeutic strategies for pain management that mitigate the risks of addiction and other severe side effects associated with classical opioid agonists.[1][2] Endogenous opioid peptides play a crucial role in regulating pain and emotions through their interaction with classical opioid receptors.[1][2] The discovery that the atypical chemokine receptor ACKR3 functions as a scavenger of these endogenous opioids has unveiled a new target for therapeutic intervention.[1][2] this compound was developed as a specific modulator of ACKR3 to enhance the physiological effects of endogenous opioids by preventing their sequestration.[1][3]

Structural Characteristics

This compound is a synthetic octapeptide derived from the endogenous opioid peptide adrenorphin.[4] Its structure is optimized for high-affinity and selective binding to ACKR3.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C45H72N16O8S |

| Molar Mass | 997.24 g/mol |

| Sequence | H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 |

| Class | Peptide |

Functional Characteristics

Mechanism of Action

This compound functions as a potent agonist at the ACKR3 receptor.[4] However, unlike classical GPCR agonists, its binding does not trigger G-protein signaling pathways.[5] Instead, it potently induces the recruitment of β-arrestin to ACKR3.[5] The primary functional consequence of this compound binding to ACKR3 is the inhibition of ACKR3's scavenging function.[1][4] ACKR3 has been shown to bind and sequester a broad range of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin, thereby reducing their availability to bind to classical opioid receptors (μ, δ, κ).[1][4] By blocking this scavenging activity, this compound effectively increases the local concentration of endogenous opioids, potentiating their natural analgesic and anxiolytic effects.

Binding Affinity and Potency

The functional activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 2: In Vitro Activity of this compound at Human ACKR3

| Assay | Parameter | Value (nM) |

| β-arrestin Recruitment | EC50 | 0.61 |

EC50 (Half maximal effective concentration) values were determined in U87 cells expressing human ACKR3.

Table 3: Selectivity Profile of this compound

| Receptor | Activity |

| Classical Opioid Receptors (μ, δ, κ, NOP) | No significant agonist or antagonist activity |

| Other Chemokine Receptors | No significant β-arrestin recruitment |

Selectivity was assessed through β-arrestin recruitment assays on a panel of classical opioid and other chemokine receptors.

Signaling Pathways and Experimental Workflows

ACKR3 Signaling Pathway

The binding of this compound to ACKR3 initiates a G-protein-independent signaling cascade that is mediated by β-arrestin. This pathway is distinct from the G-protein-coupled signaling of classical opioid receptors.

Caption: this compound binds to ACKR3, inducing β-arrestin recruitment and blocking opioid scavenging.

Experimental Workflow: β-Arrestin Recruitment Assay

The following diagram illustrates the workflow for assessing the potency of this compound in inducing β-arrestin recruitment to ACKR3.

Caption: Workflow for the β-arrestin recruitment assay to determine this compound potency.

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol is based on the methods described in the primary literature for characterizing this compound.

-

Cell Line: U87 glioblastoma cells stably co-expressing human ACKR3 and a β-arrestin-2 fusion protein (e.g., with a fragment of β-galactosidase for enzyme complementation assays).

-

Cell Culture and Seeding: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are seeded into white, clear-bottom 96-well plates at a density of 20,000 cells per well and incubated for 24 hours.

-

Ligand Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve a range of concentrations.

-

Assay Procedure: The cell culture medium is removed, and cells are washed with assay buffer. The various concentrations of this compound are then added to the wells.

-

Incubation: The plates are incubated for 90 minutes at 37°C.

-

Detection: A chemiluminescent substrate for the enzyme fragment complementation assay is added to each well according to the manufacturer's instructions.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.

Whole-Cell Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of this compound for ACKR3.

-

Cell Line: U87 cells expressing human ACKR3.

-

Radioligand: A suitable radiolabeled ligand for ACKR3, such as [¹²⁵I]-CXCL12.

-

Cell Preparation: Cells are harvested, washed, and resuspended in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the cell suspension, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (competitor).

-

Incubation: Plates are incubated at room temperature for 3 hours with gentle agitation to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ACKR3 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a first-in-class molecule that validates ACKR3 as a druggable target for modulating the endogenous opioid system. Its unique mechanism of action, which involves potentiating the effects of natural opioids, offers a promising therapeutic avenue with the potential for an improved safety profile compared to conventional opioid receptor agonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating chronic pain, depression, and cancer. The development of second-generation molecules with improved pharmacokinetic properties is an active area of research.[6]

References

- 1. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]

- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Structural snapshot of a β-arrestin-biased receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of LIH383 on Beta-Arrestin Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the impact of the novel octapeptide LIH383 on beta-arrestin recruitment, focusing on its interaction with the atypical chemokine receptor ACKR3 (also known as CXCR7). This compound has emerged as a potent and selective agonist for ACKR3, a G protein-coupled receptor (GPCR) that exhibits a unique signaling profile characterized by a lack of G protein activation and a strong bias towards beta-arrestin recruitment. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Core Concepts: this compound and ACKR3 Signaling

This compound is a synthetic peptide that was developed as a selective modulator of ACKR3.[1] Unlike typical GPCRs that signal through G proteins, ACKR3 is an atypical chemokine receptor that primarily functions by scaffolding beta-arrestins upon ligand binding.[2] This recruitment of beta-arrestin leads to receptor internalization and subsequent cellular responses, playing a crucial role in regulating the extracellular concentrations of its endogenous ligands, which include chemokines like CXCL12 and various opioid peptides.[1][3] By binding to ACKR3, this compound potently induces the recruitment of beta-arrestin, making it a valuable tool for studying ACKR3 function and a potential therapeutic agent.[1]

Quantitative Analysis of this compound-Mediated Beta-Arrestin Recruitment

The potency and efficacy of this compound in inducing beta-arrestin recruitment to ACKR3 have been quantified in several studies. The following table summarizes the key quantitative data, providing a comparative analysis with other known ACKR3 ligands.

| Ligand | Assay Type | Cell Line | Beta-Arrestin Isoform | Potency (EC50) | Efficacy (Emax) | Reference |

| This compound | Nano-BiT | HEK293T | Beta-Arrestin-2 | 4.8 nM | 83 ± 1% (relative to CXCL12) | [4][5] |

| This compound | Not Specified | U87 | Beta-Arrestin-1 | 0.61 nM | Not Reported | Meyrath et al., 2020[1] |

| CXCL12 | Nano-BiT | HEK293T | Beta-Arrestin-2 | 0.75 nM | 100% (Reference) | [4][5] |

| CCX777 | Nano-BiT | HEK293T | Beta-Arrestin-2 | 0.95 nM | 75 ± 2% (relative to CXCL12) | [4][5] |

Signaling Pathway and Experimental Workflow

The interaction of this compound with ACKR3 initiates a distinct signaling cascade that is independent of G protein activation. The pathway and a typical experimental workflow to measure this compound-induced beta-arrestin recruitment are illustrated below.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the primary assays used to quantify this compound's impact on beta-arrestin recruitment.

NanoBiT® Beta-Arrestin Recruitment Assay

This protocol is adapted from the methodology described in Kleist et al., Science (2022).[4][5] The NanoBiT® assay is a bioluminescence-based proximity assay that measures the interaction between two proteins.

a. Principle: The assay utilizes a split-luciferase system. The large fragment (LgBiT) is fused to one protein of interest (e.g., ACKR3), and the small fragment (SmBiT) is fused to the other (e.g., beta-arrestin). Upon ligand-induced interaction of the two proteins, the LgBiT and SmBiT fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.

b. Materials:

-

HEK293T cells

-

Expression vectors: ACKR3-LgBiT and SmBiT-Beta-Arrestin-2

-

Transfection reagent (e.g., PEI)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, opaque 96-well assay plates

-

This compound peptide

-

Nano-Glo® Live Cell Reagent (Promega)

-

Luminometer

c. Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and appropriate antibiotics.

-

Co-transfect the cells with ACKR3-LgBiT and SmBiT-Beta-Arrestin-2 expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Seeding:

-

24 hours post-transfection, detach the cells and resuspend them in assay medium (e.g., Opti-MEM).

-

Seed the cells into a white, opaque 96-well plate at a density of approximately 20,000-50,000 cells per well.

-

-

Ligand Stimulation:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the diluted this compound to the appropriate wells of the 96-well plate. Include a vehicle control.

-

-

Signal Detection:

-

Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.

-

Add the reagent to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow for signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized luminescence values against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is a generalized method based on principles described in studies of ACKR3 and beta-arrestin interaction.[6][7]

a. Principle: BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the donor and acceptor are in close proximity (<10 nm), the energy from the luciferase-catalyzed reaction excites the acceptor, which then emits light at its characteristic wavelength.

b. Materials:

-

HEK293T cells

-

Expression vectors: ACKR3-Rluc and YFP-Beta-Arrestin

-

Transfection reagent

-

Cell culture medium

-

White, opaque 96-well assay plates

-

This compound peptide

-

Coelenterazine-h (luciferase substrate)

-

BRET-capable plate reader

c. Protocol:

-

Cell Culture and Transfection:

-

Culture and transfect HEK293T cells with ACKR3-Rluc and YFP-Beta-Arrestin expression vectors.

-

-

Cell Seeding:

-

24-48 hours post-transfection, seed the cells into a white, opaque 96-well plate.

-

-

Ligand Stimulation:

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Signal Detection:

-

Add the luciferase substrate, coelenterazine-h, to each well to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Subtract the background BRET ratio (from vehicle-treated cells) to obtain the net BRET.

-

Plot the net BRET values against the logarithm of the this compound concentration and fit the data to determine EC50.

-

Conclusion

This compound is a powerful pharmacological tool for probing the function of the atypical chemokine receptor ACKR3. Its potent and selective agonism, leading to robust beta-arrestin recruitment without G protein signaling, provides a clear system for studying biased agonism and the downstream consequences of beta-arrestin-mediated signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating the this compound-ACKR3-beta-arrestin signaling axis.

References

- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.lih.lu [researchportal.lih.lu]

- 3. researchportal.lih.lu [researchportal.lih.lu]

- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on LIH383 and the Chemokine System

This technical guide provides a comprehensive overview of the synthetic peptide this compound and its interaction with the chemokine system, specifically focusing on the atypical chemokine receptor ACKR3, also known as CXCR7. This document details the mechanism of action of this compound, its quantitative pharmacological parameters, and the experimental protocols used for its characterization.

Introduction to this compound and the ACKR3 Receptor

This compound is a potent and selective synthetic octapeptide agonist for the atypical chemokine receptor 3 (ACKR3).[1][2] Developed by researchers at the Luxembourg Institute of Health (LIH), this compound was derived from the endogenous opioid peptide adrenorphin through systematic chemical modifications.[1][3] Its primary target, ACKR3, is a G protein-coupled receptor (GPCR) that exhibits a unique signaling profile. Unlike canonical chemokine receptors, ACKR3 does not couple to G proteins to mediate classical downstream signaling pathways.[4][5] Instead, it functions as a scavenger receptor, internalizing and degrading its ligands, thereby modulating their extracellular concentrations.[5][6]

ACKR3 is recognized for its role in binding the chemokines CXCL11 and CXCL12, playing a crucial role in cell migration, survival, and development.[5] More recently, it has been identified as a broad-spectrum scavenger for various endogenous opioid peptides, including enkephalins and dynorphins.[6] By sequestering these opioid peptides, ACKR3 acts as a negative regulator of the endogenous opioid system.[2][7]

Mechanism of Action of this compound

This compound acts as a biased agonist at the ACKR3 receptor.[8] Upon binding, it potently induces the recruitment of β-arrestin to the receptor.[8][9] This β-arrestin recruitment is a key step in the receptor's scavenging function, leading to the internalization of the receptor-ligand complex.[4][5] However, this compound does not trigger G protein-mediated signaling, which is characteristic of ACKR3's atypical nature.[8]

By binding to ACKR3, this compound competitively inhibits the binding of endogenous chemokines and opioid peptides.[9][10] This prevents their sequestration and degradation, thereby increasing their bioavailability to interact with their respective signaling receptors (e.g., CXCR4 for CXCL12, and classical opioid receptors for opioid peptides).[7][11] This mode of action positions this compound as a modulator of both the chemokine and opioid systems, with potential therapeutic applications in pain, depression, and cancer.[7][12][13]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound's interaction with ACKR3.

| Parameter | Value | Receptor | Assay | Reference |

| EC50 | 0.61 nM | Human ACKR3 | β-arrestin recruitment | [8][9] |

| EC50 | 1.2 nM | Human ACKR3 (for CXCL12) | β-arrestin recruitment | [9] |

| EC50 | 2.2 nM | Human ACKR3 (for CXCL11) | β-arrestin recruitment | [9] |

Signaling Pathways and Experimental Workflows

This compound-Induced ACKR3 Signaling Pathway

The binding of this compound to ACKR3 initiates a G protein-independent signaling cascade that is primarily mediated by β-arrestin. This pathway leads to the internalization of the receptor and its ligand, effectively scavenging them from the extracellular environment.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. β-arrestin recruitment assay [bio-protocol.org]

- 4. ACKR3 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]

The Potential of LIH383 in Pain Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LIH383, a novel octapeptide, presents a promising new avenue for the treatment of pain through a unique mechanism of action. Developed by researchers at the Luxembourg Institute of Health (LIH), this compound is a potent and highly selective agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] Unlike traditional opioids that directly activate classical opioid receptors, this compound modulates the endogenous opioid system by blocking the scavenging activity of ACKR3. This action increases the bioavailability of the body's natural pain-relieving peptides, such as enkephalins and dynorphins, to activate classical opioid receptors (mu, delta, and kappa), thereby potentiating their analgesic effects.[1][3][4] This whitepaper provides a comprehensive technical guide to the preclinical data supporting the potential therapeutic applications of this compound in pain management, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles and reduced potential for addiction and other serious side effects. This compound represents a departure from conventional opioid drug development by targeting a novel regulatory component of the opioid system. ACKR3 has been identified as a negative regulator of the opioid system, acting as a scavenger of endogenous opioid peptides.[1] By binding to and sequestering these peptides, ACKR3 reduces their availability to produce analgesia through classical opioid receptors. This compound was designed to specifically block this scavenging function, thereby enhancing the natural pain-modulating effects of the endogenous opioid system.[1][3]

Mechanism of Action

This compound is an octapeptide derived from adrenorphin.[2] Its primary pharmacological target is the atypical chemokine receptor ACKR3. The binding of this compound to ACKR3 does not trigger typical G protein-mediated signaling pathways associated with classical opioid receptors. Instead, it potently induces the recruitment of β-arrestin to ACKR3.[3][5] This action effectively blocks the receptor's ability to internalize and degrade endogenous opioid peptides. The resulting increase in the concentration of these peptides in the synaptic cleft enhances their activity at classical opioid receptors, leading to an amplified analgesic effect.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |

| EC50 | Human ACKR3 | 0.61 nM | U87 | β-arrestin recruitment | [3][5] |

| EC50 | Mouse ACKR3 | ~0.61 nM (equivalent activity to human) | U87 | β-arrestin recruitment | [3] |

| Selectivity | Classical Opioid Receptors (MOR, DOR, KOR, NOP) | No significant activity | U87 | β-arrestin recruitment | [3][6] |

| Selectivity | Other Chemokine Receptors | No significant activity | U87 | β-arrestin recruitment | [6] |

Table 2: In Vivo Analgesic Efficacy of this compound

| Pain Model | Species | Route of Administration | Dose | Analgesic Effect | Reference |

| Formalin Test (Tonic Pain) | Rodent | Not Specified | Not Specified in abstract | Significant analgesic effects | [7] |

Note: Detailed dose-response data from in vivo studies are not yet publicly available in the reviewed literature.

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol is based on the methods described in the primary literature for assessing this compound's activity at ACKR3.[3][6]

Objective: To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to the ACKR3 receptor.

Cell Line: Human astroglioma cell line U87, endogenously expressing ACKR3.

Methodology:

-

Cell Culture: U87 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Principle: The assay utilizes a NanoLuciferase (NanoLuc®) complementation technology. ACKR3 is tagged with a small fragment of NanoLuc (e.g., SmBiT), and β-arrestin-2 is fused to the larger fragment (LgBiT). Upon this compound binding to ACKR3, β-arrestin-2 is recruited to the receptor, bringing the two NanoLuc fragments into close proximity and reconstituting a functional luciferase enzyme.

-

Assay Procedure:

-

U87 cells are transiently transfected with plasmids encoding ACKR3-SmBiT and β-arrestin-2-LgBiT.

-

Transfected cells are seeded into 96-well plates and incubated for 24 hours.

-

Cells are then serum-starved for a minimum of 4 hours prior to the assay.

-

A serial dilution of this compound is prepared in assay buffer (e.g., HBSS with 20 mM HEPES).

-

The diluted this compound is added to the cells, and the plates are incubated at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

The NanoLuc substrate (e.g., furimazine) is added to the wells.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence signal is normalized to the vehicle control (0% activation) and a maximal response control (e.g., a saturating concentration of a known ACKR3 agonist). The resulting data are fitted to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Formalin-Induced Pain Model

This protocol is a generalized representation based on standard procedures for the formalin test, as specific details for this compound were not available in the reviewed abstracts.[7]

Objective: To evaluate the analgesic efficacy of this compound in a model of tonic inflammatory pain.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Methodology:

-

Acclimatization: Animals are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.

-

Drug Administration: this compound is administered via a specified route (e.g., intraperitoneal, intravenous, or intrathecal) at various doses. A vehicle control group is also included.

-

Induction of Nociception: A dilute solution of formalin (e.g., 2.5% or 5% in saline) is injected subcutaneously into the plantar surface of one hind paw (e.g., 50 µL).

-

Observation Period: Immediately after formalin injection, the animal is returned to the observation chamber, and nociceptive behaviors are recorded for a set period, typically 60 minutes. The observation period is divided into two phases:

-

Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.

-

Phase 2 (Inflammatory Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.

-

-

Behavioral Scoring: Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified. This can be done by recording the cumulative time spent engaged in these behaviors or by using a weighted pain score.

-

Data Analysis: The total time or pain score for each phase is calculated for each animal. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the responses between the this compound-treated groups and the vehicle control group. A significant reduction in nociceptive behaviors in the this compound-treated groups indicates an analgesic effect.

Visualizations

Signaling Pathway of this compound

References

- 1. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

Investigating the Antidepressant Potential of LIH383: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIH383 is a novel synthetic peptide that has emerged as a promising therapeutic candidate for mood disorders, including depression. Its unique mechanism of action, targeting the atypical chemokine receptor ACKR3, also known as CXCR7, sets it apart from conventional antidepressants. This document provides an in-depth technical overview of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action. The antidepressant effects of this compound are primarily hypothesized based on its ability to potentiate endogenous opioid signaling, a pathway known to be involved in mood regulation. While direct in vivo evidence from established depression models is still forthcoming, the foundational biochemical and ex vivo data strongly support its potential as a next-generation antidepressant.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments, which primarily target monoaminergic systems. There is a pressing need for novel therapeutic strategies that engage different neurobiological pathways. The endogenous opioid system, which plays a crucial role in pain, reward, and emotional regulation, has been identified as a promising target for new antidepressant drugs.[1][2]

This compound is a synthetic octapeptide agonist of the atypical chemokine receptor ACKR3.[3] Developed by researchers at the Luxembourg Institute of Health, this compound was designed based on the discovery that ACKR3 functions as a scavenger receptor for a broad range of endogenous opioid peptides, including enkephalins and dynorphins.[2][4] By binding to and sequestering these peptides, ACKR3 effectively dampens their signaling through classical opioid receptors (μ, δ, and κ), thereby acting as a negative regulator of the opioid system.[2][4]

The therapeutic hypothesis for this compound is that by acting as a potent ACKR3 agonist, it competitively inhibits the scavenging of endogenous opioids. This leads to an increased concentration of these peptides in the synaptic cleft, enhancing their natural analgesic and mood-elevating effects through classical opioid receptor pathways.[2][4] This guide will delve into the technical details of the preclinical investigations that underpin this hypothesis.

Mechanism of Action

This compound exerts its effects by targeting ACKR3, a G protein-coupled receptor (GPCR) that does not couple to classical G protein signaling pathways upon ligand binding. Instead, it primarily signals through the β-arrestin pathway.[5][6] The binding of this compound to ACKR3 is thought to induce a conformational change in the receptor, leading to the recruitment of β-arrestin.[5] This action of this compound on ACKR3 prevents the receptor from internalizing and degrading endogenous opioid peptides, thereby increasing their availability to bind to and activate classical opioid receptors, which are known to be involved in mood regulation.[2][4]

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and ex vivo studies of this compound.

Table 1: In Vitro Activity Profile of this compound

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | Human ACKR3 | 0.61 nM | β-arrestin-2 Recruitment | [5] |

| EC50 | Mouse ACKR3 | 0.44 nM | β-arrestin-2 Recruitment | [2] |

| Selectivity | MOR, DOR, KOR, NOP | No significant activity | β-arrestin-1 Recruitment | [2] |

| Selectivity | Other Chemokine Receptors | No significant activity | β-arrestin-1 Recruitment | [2] |

Table 2: Ex Vivo Activity of this compound

| Experiment | Preparation | Effect | Reference |

| Potentiation of Dynorphin A effects | Rat locus coeruleus brain slices | This compound potentiated the inhibitory effect of dynorphin A on neuronal firing | [2] |

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is crucial for determining the potency and efficacy of this compound at the ACKR3 receptor.

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the ACKR3 receptor.

Cell Line: U87 glioblastoma cells stably co-expressing human ACKR3 and β-arrestin-1 or -2 fused to complementary fragments of a reporter enzyme (e.g., β-galactosidase).

Procedure:

-

Cell Plating: Seed the engineered U87 cells into 96-well plates and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Stimulation: Add the diluted this compound to the cells and incubate for a predetermined period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the reporter enzyme substrate to the wells. The complementation of the enzyme fragments, brought about by the proximity of ACKR3 and β-arrestin, results in a functional enzyme that converts the substrate into a chemiluminescent or fluorescent signal.

-

Data Analysis: Measure the signal intensity using a luminometer or fluorometer. Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Figure 2: Workflow for the β-arrestin recruitment assay.

Ex Vivo Electrophysiology in Rat Brain Slices

This protocol assesses the functional consequence of ACKR3 blockade by this compound on neuronal activity.

Objective: To determine if this compound can potentiate the effects of endogenous opioids on neuronal firing in a relevant brain region.

Preparation: Acute brain slices (e.g., 300 µm thick) containing the locus coeruleus are prepared from rats.

Procedure:

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the locus coeruleus are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are made from identified neurons.

-

Drug Application: A baseline firing rate of the neuron is established. Dynorphin A, an endogenous opioid peptide, is applied to the slice to induce an inhibitory effect on neuronal firing.

-